molecular formula C14H18N2O5 B15063180 tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate

tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate

Cat. No.: B15063180
M. Wt: 294.30 g/mol
InChI Key: XRLBQOYIMBUGPG-UHFFFAOYSA-N
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Description

tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate: is a synthetic organic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group, a methoxy group, and a nitro group attached to the indoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate typically involves the following steps:

    Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Esterification: The tert-butyl ester group is introduced through esterification reactions, commonly using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Halides, amines, potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products:

    Reduction: 5-methoxy-6-aminoindoline-1-carboxylate.

    Substitution: Various substituted indoline derivatives.

    Hydrolysis: 5-methoxy-6-nitroindoline-1-carboxylic acid.

Scientific Research Applications

Chemistry: tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate is used as a building block in the synthesis of more complex indoline derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of indoline derivatives on various biological pathways. It is also employed in the development of new drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and tert-butyl ester group contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

    tert-Butyl 5-methoxyindoline-1-carboxylate: Lacks the nitro group, resulting in different biological activities.

    tert-Butyl 6-nitroindoline-1-carboxylate: Lacks the methoxy group, affecting its chemical reactivity and biological properties.

    tert-Butyl 5-nitroindoline-1-carboxylate: Lacks the methoxy group, leading to variations in its chemical and biological behavior.

Uniqueness: tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and biological activities. This combination of functional groups makes it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

Introduction

tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of key enzymes involved in inflammatory processes. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H15N3O4C_{13}H_{15}N_{3}O_{4}. Its structure features an indoline core with a methoxy and nitro substituent, which are critical for its biological activity.

PropertyValue
Molecular FormulaC13H15N3O4C_{13}H_{15}N_{3}O_{4}
Molecular Weight273.27 g/mol
SolubilitySoluble in organic solvents

The primary mechanism of action for this compound involves the inhibition of the enzyme lipoxygenase (LOX), specifically 5-lipoxygenase (5-LOX). This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are mediators of inflammation. By inhibiting 5-LOX, this compound can potentially reduce inflammatory responses associated with various diseases.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the structure of the indoline scaffold can significantly affect its inhibitory potency against 5-LOX. For instance, the introduction of different substituents on the indoline ring has been shown to enhance binding affinity and selectivity:

  • Substituent Variations : The presence of a methoxy group at position 5 and a nitro group at position 6 contributes to increased potency.
  • Binding Interactions : Molecular docking studies suggest that the indoline moiety interacts closely with the active site of 5-LOX, stabilizing the inhibitor through van der Waals interactions and hydrogen bonds .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against isolated human 5-LOX:

CompoundIC50 (μM)
This compound0.45 ± 0.11
Zileuton (positive control)~3.0

These results indicate that the compound is a potent inhibitor compared to established LOX inhibitors like zileuton .

In Vivo Studies

Preliminary in vivo studies have shown that administration of this compound leads to reduced inflammation in animal models. The compound was found to decrease leukotriene levels significantly, suggesting its potential therapeutic application in inflammatory diseases such as asthma and arthritis.

Case Studies

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of this compound in a murine model of asthma. Results indicated a significant reduction in airway hyperresponsiveness and inflammatory cell infiltration in lung tissues after treatment with this compound .
  • Comparison with Other Compounds : In comparative studies with other indoline derivatives, this compound exhibited superior efficacy in inhibiting both LOX and soluble epoxide hydrolase (sEH), highlighting its dual inhibitory potential .

Properties

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

tert-butyl 5-methoxy-6-nitro-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-6-5-9-7-12(20-4)11(16(18)19)8-10(9)15/h7-8H,5-6H2,1-4H3

InChI Key

XRLBQOYIMBUGPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)[N+](=O)[O-])OC

Origin of Product

United States

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